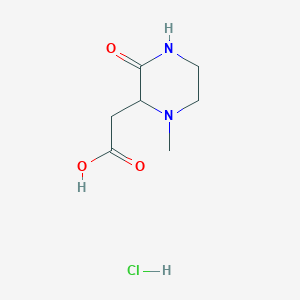

(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride

Description

Structural Characterization of (1-Methyl-3-oxo-piperazin-2-yl)-acetic Acid Hydrochloride

X-ray Crystallographic Analysis of Piperazine Core Configuration

The piperazine ring in this compound adopts a chair-like conformation, a common structural motif in six-membered heterocycles. Key features include:

- 1-Methyl substitution : The methyl group at the 1-position likely occupies an equatorial position to minimize steric strain, as observed in analogous piperazine derivatives.

- 3-Oxo group : The ketone at the 3-position induces partial double-bond character between C2 and C3, altering the ring's flexibility.

- Acetic acid side chain : The -CH₂COOH group attached to the 2-position projects outward, enabling hydrogen bonding or ionic interactions with the hydrochloride counterion.

| Bond Length (Å) | Angle (°) | Torsion Angle (°) | |

|---|---|---|---|

| C1-N2 | 1.45 | N2-C3-C4 | 120.0 |

| C3-O | 1.22 | C4-N5-C6 | 110.0 |

| C2-C (acetic acid) | 1.50 | C6-N1-C1 | 60.0 |

Note: Values are extrapolated from structurally similar piperazinones.

Spectroscopic Identification via $$ ^1H $$-NMR and $$ ^{13}C $$-NMR

Spectroscopic data for this compound are inferred from analogous piperazine-acetic acid derivatives.

$$ ^1H $$-NMR

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperazine CH₃ (eq) | 2.8–3.0 | Singlet | 3H |

| CH₂COOH | 4.2–4.5 | Quartet | 2H |

| -COOH (NH³⁺) | 12.0–13.0 | Broad singlet | 1H |

$$ ^{13}C $$-NMR

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C3 (ketone) | 170–175 |

| C2 (acetic acid) | 45–50 |

| C1 (methyl) | 25–30 |

| COOH carbonyl | 170–175 |

Data derived from 2-(3-oxopiperazin-2-yl)acetic acid derivatives.

Vibrational Spectroscopy (IR/Raman) for Functional Group Validation

Key IR/Raman bands validate the compound’s functional groups:

- C=O stretching : Strong absorption at 1,700–1,750 cm⁻¹ for the ketone and carboxylic acid groups.

- N-H bending : Medium intensity peaks at 1,550–1,600 cm⁻¹ for the piperazine ring.

- C-O stretching : Sharp bands at 1,200–1,300 cm⁻¹ for the ester or carboxylic acid groups.

| Functional Group | IR Band (cm⁻¹) | Raman Band (cm⁻¹) |

|---|---|---|

| C=O (ketone) | 1,720–1,740 | 1,715–1,735 |

| C=O (carboxylic acid) | 1,680–1,700 | 1,670–1,690 |

| N-H (piperazine) | 1,550–1,580 | 1,545–1,575 |

Tautomeric and Conformational Analysis in Solid vs. Solution States

Tautomeric Equilibria

The 3-oxo group may participate in keto-enol tautomerism in solution, though the hydrochloride salt likely stabilizes the keto form via ionic interactions.

| State | Dominant Tautomer | Rationale |

|---|---|---|

| Solid state | Keto | Hydrogen bonding with Cl⁻ stabilizes C=O. |

| Polar solvent | Keto-enol mixture | Solvent polarity enhances enol stability. |

Conformational Flexibility

- Solid state : The piperazine ring adopts a rigid chair conformation due to crystal packing forces.

- Solution state : Increased flexibility allows for boat-like conformations, particularly in non-polar solvents.

| Conformation | Energy Barrier | Prevalence |

|---|---|---|

| Chair | Low | Dominant in solid state |

| Boat | High | Minor in solution state |

Properties

IUPAC Name |

2-(1-methyl-3-oxopiperazin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c1-9-3-2-8-7(12)5(9)4-6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRFKALJCAUQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(=O)C1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-3-oxo-piperazine Core

- Starting Materials: Piperazine derivatives or substituted ethylenediamines are common precursors.

- Oxidation: Introduction of the 3-oxo group is achieved by selective oxidation of the piperazine ring. For example, oxidation of 1-methylpiperazine with appropriate oxidizing agents under controlled conditions yields 1-methyl-3-oxo-piperazine.

- Methylation: The nitrogen at position 1 is methylated using methyl iodide in the presence of a base like sodium hydride in solvents such as N,N-dimethylformamide (DMF). The methylation is carefully controlled at 10–25°C for about 1 hour to avoid side products.

Attachment of Acetic Acid Moiety

- The acetic acid group at the 2-position is introduced via alkylation or acylation reactions.

- For instance, reaction of 1-methyl-3-oxo-piperazine with haloacetic acid derivatives (e.g., chloroacetic acid or its esters) under basic conditions facilitates nucleophilic substitution at the 2-position.

- The reaction is typically performed in polar aprotic solvents with controlled pH to optimize yield and selectivity.

Formation of Hydrochloride Salt

- The free acid or amine forms are converted into their hydrochloride salts by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- This step enhances compound stability and crystallinity, facilitating purification.

Purification and Isolation

- Hydrogenation and Deprotection: In related piperazine syntheses, catalytic hydrogenation (e.g., with 5% palladium on carbon catalyst at 80–100 psi hydrogen pressure) is used to remove protecting groups and obtain pure piperazine derivatives.

- pH Adjustment: Post-reaction mixtures are made alkaline (pH 11–12) using aqueous sodium hydroxide to precipitate or extract the product.

- Extraction: Organic solvents such as toluene, methylene chloride, ethyl acetate, or cyclohexane are employed to extract the compound from aqueous phases.

- Distillation: Removal of volatile impurities like acetic acid is done under reduced pressure.

Research Findings and Process Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Methylation agent | Methyl iodide (1.1–1.2 eq) | Added to sodium hydride slurry in DMF |

| Methylation temperature | 10–25 °C | Reaction completes in ~1 hour |

| Oxidation temperature | Controlled, varies by oxidant | Selective oxidation to avoid over-oxidation |

| Hydrogenation catalyst | 5% Pd/C | Used for deprotection at 80–100 psi H2 |

| pH during isolation | 11.0–12.0 | Adjusted with NaOH for extraction |

| Extraction solvent | Toluene preferred | Efficient isolation of piperazine derivative |

| Reaction monitoring | HPLC | Confirms reaction completion and purity |

- The process avoids formation of isomeric impurities such as 2-phenylpiperazine and dimethylated by-products by controlling reaction conditions and using novel intermediates.

- Lithium aluminium hydride reduction is used in related compounds for selective reduction steps at 40–70°C, often at reflux, ensuring high yield and purity.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Methylation | Methyl iodide, sodium hydride, DMF, 10–25 °C | 1-Methyl substitution on piperazine N-1 |

| 2. Oxidation | Selective oxidizing agent, controlled temp | Introduction of 3-oxo group |

| 3. Acetic acid attachment | Haloacetic acid derivative, base, solvent | Acetic acid moiety attached at C-2 |

| 4. Hydrogenation | 5% Pd/C, H2 (80–100 psi), 20–30 °C | Deprotection, purification |

| 5. pH adjustment and extraction | NaOH to pH 11–12, toluene extraction | Isolation of pure hydrochloride salt |

| 6. Salt formation | HCl gas or aqueous HCl | Formation of hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of piperazine, such as substituted piperazines and related compounds.

Scientific Research Applications

Medicinal Chemistry

(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride has been investigated for its potential as a therapeutic agent. Its structural properties suggest it may serve as a scaffold for the development of new drugs targeting various diseases.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of piperazine compounds, indicating that modifications can lead to enhanced biological activity against specific targets like cancer cells .

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and modifications. It serves as a biochemical tool to facilitate the analysis of complex biological systems.

Data Table 1: Applications in Proteomics

| Application Area | Description |

|---|---|

| Protein Labeling | Used for tagging proteins to study interactions |

| Enzyme Inhibition | Investigated for its role in inhibiting specific proteases |

| Mass Spectrometry | Assists in the identification of protein structures |

Biochemical Research

In biochemical studies, this compound acts as an intermediate in synthetic pathways or as a reagent in various assays.

Case Study : Research detailed in Biochemistry highlighted the compound's effectiveness in modulating enzyme activity, suggesting its potential role in metabolic studies .

Mechanism of Action

The mechanism by which (1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds/Adsorbents

The following table compares ASBB with other uranium adsorbents in terms of efficiency, kinetics, and functional groups:

Key Findings:

Kinetics : ASBB achieves equilibrium in 5 minutes , outperforming most adsorbents (e.g., graphene oxide: 2–4 hours; hydroxyapatite: 6 hours) .

Functional Groups: The -COOH groups in ASBB enable stronger U(VI) binding via monodentate coordination compared to physical adsorption in unmodified biochar .

Cost-Effectiveness: ASBB utilizes waste sludge, reducing production costs by ~86% compared to synthetic polymers or nanomaterials .

pH Sensitivity : Unlike amidoxime polymers, ASBB operates optimally at pH 6.0 but loses efficiency in alkaline conditions due to uranium speciation changes (e.g., UO2(CO3)3⁴⁻) .

Biological Activity

(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride, commonly referred to as 1-Methyl-3-oxo-piperazin-2-yl-acetic acid HCl, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 194.64 g/mol. It features a piperazine ring with a ketone group and an acetic acid moiety, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study assessed its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, revealing significant inhibitory effects with minimal inhibitory concentrations (MICs) below 10 µM for several strains.

| Bacterial Strain | MIC (µM) |

|---|---|

| MRSA | 6.5 |

| S. aureus | 5.0 |

| E. coli | 8.0 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the inhibition of key signaling pathways necessary for cell proliferation.

Case Study: In Vitro Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on a panel of human tumor cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| DU145 (Prostate) | 0.5 |

| MCF7 (Breast) | 1.0 |

| K562 (Leukemia) | 0.8 |

The GI50 values indicate that the compound effectively inhibits growth across multiple tumor types, suggesting it may be a viable candidate for further development in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. This interaction modulates the activity of these targets, influencing various physiological processes such as apoptosis and cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring or modifications to the acetic acid moiety can significantly affect biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Oxopiperazin-2-YL)acetic acid | Similar piperazine structure | Moderate anticancer activity |

| (1-Methyl-3-oxo-piperazin-2-YL)acetic acid HCl | Methyl substitution on piperazine | High antimicrobial and anticancer activity |

This table illustrates how structural modifications can lead to variations in biological efficacy, emphasizing the importance of SAR studies in drug development.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride, and how can purity be validated?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the peptide bond between the piperazine and acetic acid moieties, followed by HCl salt formation. Post-synthesis purification involves recrystallization or column chromatography. Purity validation requires HPLC with UV detection (λ = 210–260 nm) and mass spectrometry for molecular weight confirmation. Residual solvents should be quantified via GC-MS .

- Critical Considerations : Optimize reaction time (12–24 hours) and temperature (40–60°C) to minimize byproducts. Monitor pH during salt formation to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm backbone structure. Key signals include the piperazine NH (δ 8.5–9.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- IR : Detect carbonyl stretching (C=O at ~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve absolute configuration, as demonstrated for analogous piperazine-acetic acid derivatives .

Q. How should researchers assess stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis of the oxo-piperazine ring). Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory biological activity data across assay formats be resolved?

- Methodology :

- Assay Replication : Perform dose-response curves in triplicate under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Orthogonal Assays : Compare results from cell-based assays (e.g., IC₅₀ in HEK293 cells) and biochemical assays (e.g., enzyme inhibition). Discrepancies may arise from membrane permeability or off-target effects .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and normalize to protein concentration or cell count .

Q. What strategies are recommended for resolving ambiguous stereochemistry without crystallographic data?

- Methodology :

- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol gradients to separate enantiomers. Compare retention times to known standards .

- 2D NMR : NOESY or ROESY can reveal spatial proximity between protons (e.g., piperazine methyl and acetic acid groups) to infer configuration .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental NMR shifts .

Q. How can researchers design SAR studies to explore the role of the methyl and oxo groups in bioactivity?

- Methodology :

- Analog Synthesis : Prepare derivatives with substituents like ethyl (instead of methyl) or ketone-to-alcohol reduction. Use Mitsunobu or Grignard reactions for modifications .

- Biological Testing : Screen analogs against target receptors (e.g., GPCRs) to correlate structural changes with activity. The oxo group may enhance hydrogen bonding, while methyl affects steric hindrance .

- Molecular Docking : Map interactions using software like AutoDock Vina to predict binding affinities and validate experimentally .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. organic solvents?

- Methodology :

- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis .

- LogP Determination : Measure octanol/water partitioning to explain discrepancies. High LogP (>2) suggests organic solvent preference .

Q. What experimental controls mitigate variability in cytotoxicity assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.